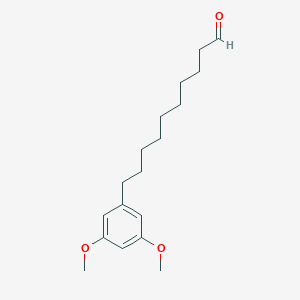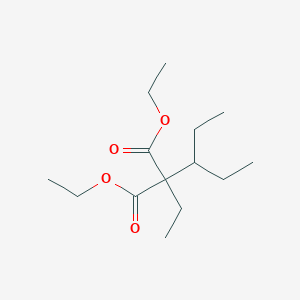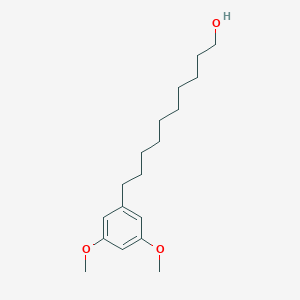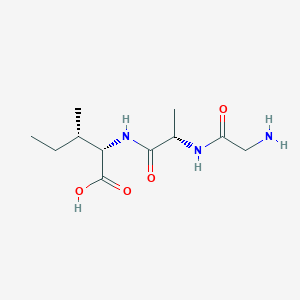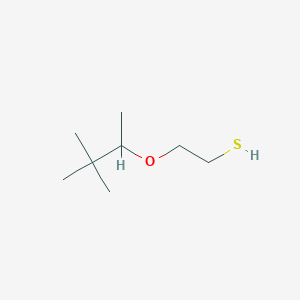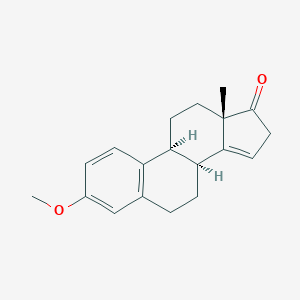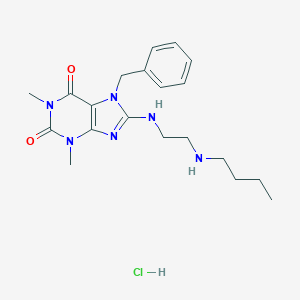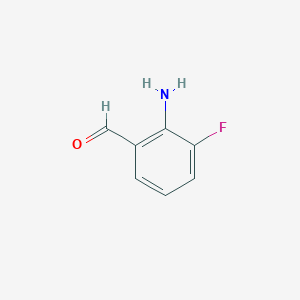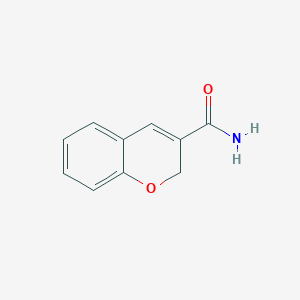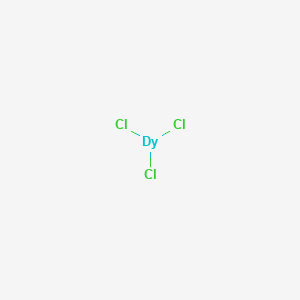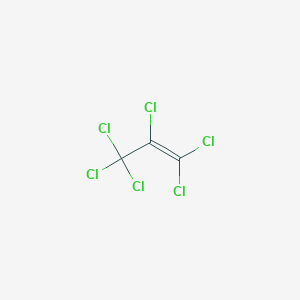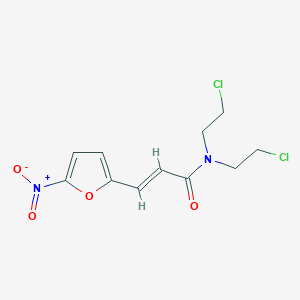
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide (BCNU) is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells and preventing them from dividing and growing.
Mécanisme D'action
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide works by forming covalent bonds with the DNA of cancer cells, which leads to the formation of cross-links between DNA strands. These cross-links prevent the DNA from replicating and dividing, ultimately leading to cell death. N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is also known to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide has been shown to have both acute and chronic toxic effects on the body. Acute effects include nausea, vomiting, and bone marrow suppression, while chronic effects include pulmonary fibrosis, liver and kidney damage, and secondary malignancies. N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is also known to cross the blood-brain barrier and cause neurotoxicity, which can lead to cognitive impairment and other neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is a widely used chemotherapy drug that has been extensively studied in both in vitro and in vivo models. Its mechanism of action is well understood, and it has been shown to be effective against a variety of cancer types. However, N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is also highly toxic and can have significant side effects, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide. One area of interest is the development of new formulations or delivery methods that can reduce its toxicity and improve its efficacy. Another area of interest is the identification of biomarkers that can predict response to N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide treatment, which could help to personalize cancer therapy and improve patient outcomes. Additionally, there is ongoing research into the use of N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide in combination with other drugs or therapies, which could lead to new treatment strategies for cancer.
Méthodes De Synthèse
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide can be synthesized through a multistep process involving the reaction of furfural with nitric acid to form 5-nitro-2-furanaldehyde, which is then reacted with acryloyl chloride to form 5-nitro-2-furanacryloyl chloride. The resulting compound is then reacted with N,N-bis(2-chloroethyl)amine to form N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide has been extensively studied for its anticancer properties. It has been used in clinical trials to treat brain tumors, lymphomas, and multiple myeloma, among other types of cancer. N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide has also been studied for its potential use in combination with other chemotherapy drugs, radiation therapy, and immunotherapy.
Propriétés
Numéro CAS |
1980-69-4 |
|---|---|
Nom du produit |
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide |
Formule moléculaire |
C11H12Cl2N2O4 |
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
(E)-N,N-bis(2-chloroethyl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-5-7-14(8-6-13)10(16)3-1-9-2-4-11(19-9)15(17)18/h1-4H,5-8H2/b3-1+ |
Clé InChI |
PYHKCKHIHGBEBV-HNQUOIGGSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N(CCCl)CCCl |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N(CCCl)CCCl |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N(CCCl)CCCl |
Synonymes |
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



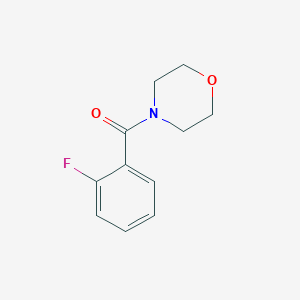
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
